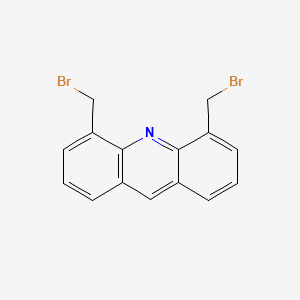
4,5-Bis(bromomethyl)acridine
Descripción general
Descripción
4,5-Bis(bromomethyl)acridine is a chemical compound with the following molecular formula: C₁₅H₁₁Br₂N . It belongs to the acridine family and exhibits interesting properties related to DNA interaction. Acridines are known for their intercalating abilities and have been explored as potential anticancer agents .
Synthesis Analysis
The synthesis of 4,5-Bis(bromomethyl)acridine involves introducing bromomethyl substituents onto the acridine scaffold. While the exact synthetic route may vary, the key step typically includes bromination of the parent acridine compound. Further functionalization leads to the formation of the bis(bromomethyl) derivative .
Molecular Structure Analysis
The molecular structure of 4,5-Bis(bromomethyl)acridine consists of an acridine core with two bromomethyl groups attached at positions 4 and 5. These bromomethyl substituents enhance its reactivity and confer specific interactions with DNA .
Chemical Reactions Analysis
4,5-Bis(bromomethyl)acridine exhibits both DNA alkylation and intercalation properties. It can crosslink DNA strands and intercalate between DNA bases. The compound’s reactivity with DNA makes it a potential candidate for cancer therapy .
Aplicaciones Científicas De Investigación
DNA Intercalation and Crosslinking
4,5-Bis(bromomethyl)acridine exhibits properties for DNA intercalation and crosslinking. It's synthesized as a part of bifunctional acridines, combining DNA alkylation and intercalation. Studies have shown that it can mediate interstrand DNA crosslinking, and demonstrate cytotoxicity to certain human cell lines, suggesting potential applications in anticancer research (Higashi et al., 2008).
Synthesis and Derivatives
4,5-Bis(bromomethyl)acridine serves as a key starting material for synthesizing various acridine derivatives. An efficient synthetic route has been reported, highlighting its utility in creating biologically relevant compounds (Chiron & Galy, 2003). These derivatives could be significant for further chemical and pharmacological studies.
Interaction with Biological Molecules
Further studies on 4,5-Bis(bromomethyl)acridine reveal its interaction with DNA and other biological molecules. The bifunctional nature of this compound enables it to engage in DNA crosslinking and intercalation, which has implications for understanding DNA damage and repair mechanisms in cells (Harada et al., 2017).
Application in Metal Ion Sensing
4,5-Bis(bromomethyl)acridine derivatives have been investigated as chemosensors for metal ions in various solutions. This application is crucial for environmental monitoring and detecting trace metals in different samples (Nunes et al., 2020).
Antileishmanial Activity
Some derivatives of 4,5-Bis(bromomethyl)acridine have shown potential as antileishmanial agents. Their structure-activity relationships have been explored to develop novel therapeutics for leishmaniasis, a tropical disease caused by parasites (Carole et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,5-bis(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLPHROGIDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457107 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(bromomethyl)acridine | |
CAS RN |
643742-28-3 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



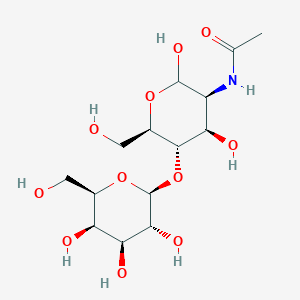


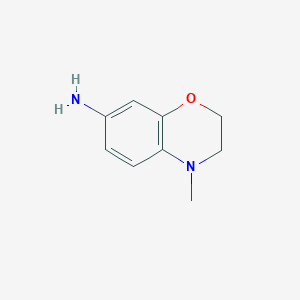

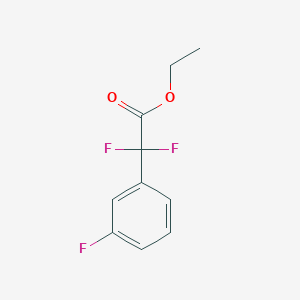
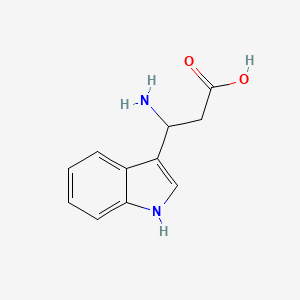
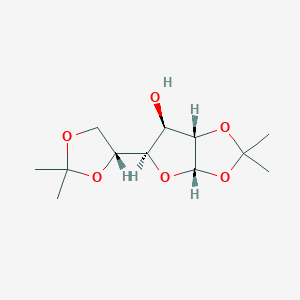
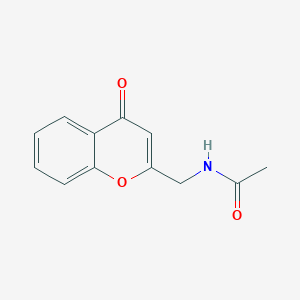

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)


![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)